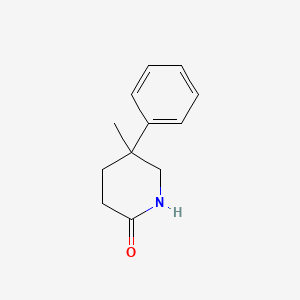

5-Methyl-5-phenylpiperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-5-phenylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-12(8-7-11(14)13-9-12)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKGJPNDNWZTOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303031 | |

| Record name | 5-Methyl-5-phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-39-5 | |

| Record name | 5-Methyl-5-phenyl-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-5-phenylpiperidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002693763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-5-phenyl-2-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-5-phenylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Methyl 5 Phenylpiperidin 2 One and Its Derivatives

Classical Organic Synthetic Routes

Classical synthetic approaches remain fundamental in constructing the piperidinone ring system. These methods often involve the stepwise formation of bonds through well-established reaction mechanisms like condensation and the reduction of various precursors.

Condensation reactions are a cornerstone for the synthesis of piperidinone rings, involving the joining of two or more molecules with the elimination of a small molecule, such as water. A classic example is the Petrenko-Kritschenko piperidone synthesis, a multicomponent reaction that condenses an acetone dicarboxylic acid ester with an aromatic aldehyde and ammonia or a primary amine to form 2,6-diaryl-4-oxopiperidine derivatives. chemrevlett.com This reaction, first published over a century ago, is closely related to the Robinson-Schöpf tropinone synthesis but utilizes simpler aldehydes instead of dialdehydes, resulting in a 4-piperidone rather than a bicyclic structure. wikipedia.org

More contemporary methods also employ condensation. For instance, N-Acryloyl-3,5-bis(ylidene)-4-piperidones can be synthesized through an acid-catalyzed condensation of 4-piperidone hydrate hydrochloride with an appropriate aldehyde. rsc.org

Table 1: Overview of Selected Condensation Reactions for Piperidinone Synthesis

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Petrenko-Kritschenko Synthesis | Aldehyde, 3-Keto acid derivative, Ammonia/Primary Amine | 4-Piperidone | A classic multicomponent condensation reaction. chemrevlett.comwikipedia.org |

| Acid-Catalyzed Condensation | 4-Piperidone Hydrate, Aldehyde | 3,5-Bis(ylidene)-4-piperidone | Used for synthesizing derivatives with exocyclic double bonds. rsc.org |

The formation of piperidinones can be achieved through the reduction of suitable precursors. A common strategy is the conjugate reduction of dihydropyridones. For example, N-acyl-2,3-dihydro-4-pyridones can be reduced to the corresponding 4-piperidones using zinc in acetic acid. organic-chemistry.org This method provides a simple and inexpensive alternative to catalytic hydrogenation, which can often lead to over-reduction, or the use of more expensive reagents like L- or K-Selectrides. organic-chemistry.org

Another approach involves the partial reduction of pyridine derivatives. The palladium-catalyzed hydrogenation of certain pyridines can be interrupted by the presence of water, leading to the formation of piperidinones. nih.gov This method allows for the one-pot functionalization of unsaturated intermediates, offering high selectivity and yields across a broad range of substrates. nih.gov Additionally, δ-valerolactams (2-piperidones) can be prepared via the reductive cyclization of precursors like γ-carboalkoxynitriles or γ-carboalkoxyimines. dtic.mil

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a structurally complex product, maximizing atom economy and minimizing time and resources. nih.govnih.gov This strategy is increasingly valued in medicinal chemistry for its ability to rapidly generate libraries of diverse molecules. nih.gov

The aforementioned Petrenko-Kritschenko reaction is a classic example of an MCR used to build the 4-piperidone scaffold. wikipedia.org More recent developments have expanded the scope of MCRs for piperidine (B6355638) synthesis. A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid in ethanol, can produce highly substituted piperidines in good yields and with short reaction times. researchgate.net An organophotocatalyzed [1+2+3] strategy has also been developed to provide one-step access to diverse 2-piperidinones from simple inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds under mild conditions. researchgate.net

Table 2: Comparison of Multi-Component Strategies for Piperidinone/Piperidine Synthesis

| Strategy | Components | Catalyst/Conditions | Product |

|---|---|---|---|

| Petrenko-Kritschenko | Aldehyde + 3-Keto acid derivative + Amine | Typically water or alcohols at room temp. | 4-Piperidone wikipedia.org |

| Pseudo Five-Component | Aromatic Aldehyde (2) + Aniline (2) + Alkyl Acetoacetate (1) | Ionic Liquid / Reflux in Ethanol | Substituted Piperidine researchgate.net |

| Organophotocatalyzed [1+2+3] | Ammonium Salt + Alkene + Unsaturated Carbonyl | Organophotocatalyst / Room Temp. | 2-Piperidinone researchgate.net |

Intramolecular Cyclization Paradigms

Intramolecular cyclization is a powerful strategy where a single molecule containing all the necessary components folds to form the piperidine ring. This approach often provides excellent control over regioselectivity and stereoselectivity. The substrate typically contains a nitrogen source, such as an amino group, which participates in the ring-forming step. nih.gov

Radical-mediated reactions offer a distinct pathway for intramolecular cyclization to form piperidine rings. These reactions involve the generation of a radical intermediate that subsequently cyclizes. Polysubstituted piperidines can be prepared through the cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org

Several specific methods have been developed:

Cobalt-Catalyzed Cyclization: A cobalt(II) catalyst can be used for the radical intramolecular cyclization of linear amino-aldehydes. nih.gov

C-H Amination/Cyclization: Copper catalysis can facilitate the intramolecular radical C-H amination/cyclization of linear amines that possess electrophilic aromatic groups. nih.gov

1,6-Enyne Cyclization: A complex radical cascade involving the cyclization of 1,6-enynes, initiated by triethylborane, can produce polysubstituted alkylidene piperidines. nih.gov

Photoredox Catalysis: A combination of photoredox, cobaloxime, and amine catalysis can mediate a radical cyclization of aldehydes with pendant alkenes to yield various 6-membered ring products. organic-chemistry.org

The Dieckmann cyclization is an intramolecular condensation of a diester with a strong base to yield a β-keto ester, and it is a key method for synthesizing piperidine-2,4-diones. dtic.mil This regioselective approach offers a flexible route to piperidine-2,4-diones with various substitution patterns, often without the need for an N-protective group. core.ac.ukucl.ac.ukresearchgate.net

The typical synthetic sequence involves several steps:

Amide Formation: A β-amino ester is coupled with a compound like monomethyl malonate to form an amidodiester. core.ac.uk

Intramolecular Cyclization: The amidodiester undergoes Dieckmann cyclization upon treatment with a base, such as sodium methoxide in methanol, to give a keto ester intermediate. core.ac.uk

Hydrolysis and Decarboxylation: The resulting keto ester is hydrolyzed and decarboxylated in a one-pot process to afford the final piperidine-2,4-dione. core.ac.uk

This methodology has also been adapted for enantioselective synthesis by using a chiral auxiliary. core.ac.ukucl.ac.uk

Table 3: General Synthetic Sequence for Piperidine-2,4-diones via Dieckmann Cyclization

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Preparation of β-Amino Esters | Reduction of vinylogous carbamates (from β-keto esters) | β-Amino Ester |

| 2 | Coupling Reaction | Coupling of β-amino ester with monomethyl malonate | Amidodiester |

| 3 | Dieckmann Cyclization | Sodium methoxide in methanol | Keto Ester |

| 4 | Hydrolysis & Decarboxylation | Sodium methoxide in wet acetonitrile | Piperidine-2,4-dione core.ac.uk |

Reductive Amination-Initiated Cyclizations

Reductive amination followed by cyclization is a powerful strategy for the synthesis of substituted piperidones. This approach typically involves the reaction of a keto-acid or a related precursor with an amine, followed by an intramolecular cyclization.

One notable example involves a multi-enzymatic and chemo-enzymatic approach for the asymmetric synthesis of trisubstituted piperidines. This method starts from achiral diketoester precursors and proceeds through a highly enantioselective transamination to form optically pure enamine or imine intermediates. Subsequent diastereoselective reduction of these unsaturated N-heterocycles is achieved using either platinum(0)-catalyzed flow hydrogenation or enzymatic imine reduction. This chemo-enzymatic cascade allows for the preparation of piperidines with three chirality centers in just two steps. researchgate.net

A key advantage of this methodology is the ability to couple the two biocatalytic reactions in a concurrent one-pot process, streamlining the synthetic sequence into a single biotransformation. researchgate.net This strategy has been successfully applied to the synthesis of nine different trisubstituted piperidines in high stereoisomeric purities (diastereomeric ratio ≥98:2) and with isolated yields of up to 73%. researchgate.net

| Entry | Precursor | Biocatalytic Step | Reduction Method | Product | Diastereomeric Ratio | Enantiomeric Excess | Yield (%) |

| 1 | Achiral diketoester | Transamination | Pt(0)-catalyzed hydrogenation | Trisubstituted piperidine | ≥98:2 | >99% | up to 73 |

| 2 | Achiral diketoester | Transamination | Enzymatic imine reduction | Trisubstituted piperidine | ≥98:2 | >99% | up to 73 |

Aza-Michael Annulation Strategies

Aza-Michael annulation, also known as the intramolecular aza-Michael reaction (IMAMR), is a straightforward and efficient method for constructing N-heterocycles. researchgate.net This strategy involves the intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound, leading to the formation of a piperidine ring.

A biocatalytic approach utilizing a transaminase-triggered aza-Michael cascade has been developed for the enantioselective synthesis of 2,6-disubstituted piperidines. This method leverages a spontaneous intramolecular aza-Michael reaction to drive the reversible enzymatic transamination towards the formation of the cyclic product. mmu.ac.uk This innovative approach eliminates the need for additional steps to shift the reaction equilibrium. mmu.ac.uk This methodology has been successfully applied to the synthesis of the alkaloid (-)-pinidinone and a range of its analogues, demonstrating good yields and excellent stereoselectivity (>99% ee and >99% de). mmu.ac.uk

Another strategy involves a two-step aza-Robinson annulation. This method begins with a NaOEt-catalyzed conjugate addition of a cyclic imide to a vinyl ketone, followed by a TfOH-mediated intramolecular aldol condensation to yield densely functionalized fused bicyclic amides. nih.gov

Organocatalysis has also been employed in intramolecular aza-Michael reactions. For instance, 9-amino-9-deoxy-epi-hydroquinine has been used as a catalyst with trifluoroacetic acid as a co-catalyst to synthesize enantiomerically enriched 2,5- and 2,6-disubstituted piperidines in good yields and with moderate diastereoselectivity. researchgate.net

| Strategy | Key Reaction | Catalyst/Reagent | Product Scope | Stereoselectivity |

| Transaminase-triggered cascade | Aza-Michael addition | Transaminase | 2,6-Disubstituted piperidines | >99% ee, >99% de |

| Aza-Robinson annulation | Aldol condensation | NaOEt, TfOH | Fused bicyclic amides | Not specified |

| Organocatalytic IMAMR | Aza-Michael addition | 9-Amino-9-deoxy-epi-hydroquinine | 2,5- and 2,6-Disubstituted piperidines | High ee, moderate dr |

Advanced Stereoselective Synthesis

The development of stereoselective methods for the synthesis of 5-methyl-5-phenylpiperidin-2-one and its derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. nih.gov

Asymmetric Catalysis for Enantioselective Product Formation

Asymmetric catalysis, utilizing either transition metal complexes or small organic molecules (organocatalysts), has become an indispensable tool for the synthesis of enantiomerically pure compounds. mdpi.com These catalysts can efficiently create chiral molecules with high levels of stereocontrol. mdpi.com

Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations. mdpi.com The synthesis of enantiomerically pure ansa-η⁵-complexes of transition metals, for example, has been a significant advancement in stereoselective catalysis for the formation of various chemical bonds. nih.gov These complexes can be synthesized through several methods, including the use of optically active precursors, separation of diastereomers, or stereocontrolled reactions of enantiomerically pure σ-complexes. nih.gov

Computational studies, such as DFT investigations on bisphospholanoethane (BPE)-ligated copper-catalyzed enantioselective additions, have provided valuable insights into the reaction mechanisms and the origins of stereoselectivity. mdpi.com

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering advantages such as lower toxicity and air/moisture stability. soton.ac.uk Chiral secondary amines are frequently used as catalysts in a variety of reactions. researchgate.net

A notable organocatalytic strategy involves a cascade reaction between hydroxyarenes and γ-keto-α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine. This reaction can proceed through divergent pathways to yield either tetrahydrofurobenzofuran or methanobenzodioxepine core structures with high enantioselectivity (up to 96% ee). researchgate.netnih.gov Remarkably, this reaction can be effective with catalyst loadings as low as 0.25 mol%, demonstrating high turnover numbers. researchgate.netnih.gov

Another example is the squaramide-catalyzed asymmetric N,O-acetalization/aza-Michael addition domino reaction. This process, using a hydroquinine-derived bifunctional squaramide catalyst, allows for the construction of pyrazolinone-embedded spirooxazolidines with two stereocenters in good yields, moderate to good diastereoselectivities, and high enantioselectivities (up to >99% ee). uva.es

| Catalyst Type | Reaction | Key Features | Enantioselectivity |

| Chiral Secondary Amine | Cascade reaction | Divergent pathways, low catalyst loading | Up to 96% ee |

| Bifunctional Squaramide | Domino reaction | Forms two stereocenters | Up to >99% ee |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in asymmetric synthesis. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed.

A well-known example is the use of Evans oxazolidinones. In the synthesis of Netarsudil, an Evans oxazolidinone acts as a chiral auxiliary to install the essential stereochemistry, and is later removed. nih.gov

The choice of chiral auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol. This approach has been widely used in the synthesis of various FDA-approved chiral drugs. nih.gov

Biocatalytic Transformations and Enzyme Engineering

The application of biocatalysis in the synthesis of lactams, including δ-lactams like this compound, offers a green and efficient alternative to traditional chemical methods. Enzymes can provide high chemo-, regio-, and stereoselectivity under mild reaction conditions.

Recent advancements have demonstrated the potential of engineered enzymes for the synthesis of various lactam rings. For instance, engineered myoglobin mutants have been shown to catalyze the intramolecular C-H amidation of dioxazolone substrates to produce β-, γ-, and δ-lactams with high yields and excellent enantioselectivity. nih.gov This biocatalytic approach, utilizing nitrene transfer chemistry, has been successfully applied to a range of substrates, including those with aryl substitutions, suggesting its potential applicability for the synthesis of chiral this compound. The reaction proceeds via an enzyme-catalyzed cyclization, where the enzyme's active site controls the stereochemical outcome.

The table below illustrates the substrate scope for the biocatalytic synthesis of δ-lactams using an engineered myoglobin catalyst, which could potentially be adapted for the synthesis of this compound derivatives.

| Substrate | Product (δ-Lactam) | Yield (%) | Enantiomeric Excess (ee, %) |

| Aryl-substituted dioxazolone 1 | 5-Aryl-piperidin-2-one 1 | 93 | 99 |

| Aryl-substituted dioxazolone 2 | 5-Aryl-piperidin-2-one 2 | 78 | 99 |

| Aryl-substituted dioxazolone 3 | 5-Aryl-piperidin-2-one 3 | 45 | 90 |

Lipases are another class of enzymes that have been utilized in the synthesis of piperidine derivatives. For example, immobilized Candida antarctica lipase B (CALB) has been employed as a reusable catalyst for the multicomponent synthesis of clinically valuable piperidines. While this specific application focuses on piperidines rather than piperidin-2-ones, it highlights the versatility of lipases in catalyzing C-N and C-C bond formations, which are fundamental steps in the synthesis of such heterocyclic systems. The use of lipases in organic solvents or solvent-free conditions further enhances their appeal from a green chemistry perspective.

Derivatization and Functionalization Strategies

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. This can be achieved through modifications of the piperidin-2-one ring system or by introducing various side chains and substituents.

The functionalization of the piperidin-2-one ring can be accomplished through various synthetic transformations. One common approach involves reactions at the α-carbon to the carbonyl group. The enolate of the lactam can be generated and subsequently reacted with a range of electrophiles to introduce substituents at this position.

Another strategy involves modifications at the nitrogen atom of the lactam. N-alkylation or N-arylation can be achieved by reacting the lactam with appropriate alkyl or aryl halides in the presence of a base. This modification can significantly impact the molecule's properties, including its lipophilicity and hydrogen bonding capacity.

Furthermore, reduction of the lactam carbonyl group can provide access to the corresponding piperidine derivatives. The choice of reducing agent can influence the stereochemical outcome of this transformation. Conversely, oxidation of the ring can introduce unsaturation or additional functional groups.

The following table summarizes potential modifications to the piperidin-2-one ring and the types of derivatives that can be generated.

| Reaction Type | Reagents and Conditions | Resulting Derivative |

| α-Alkylation | Base (e.g., LDA), Alkyl halide | α-Substituted piperidin-2-one |

| N-Alkylation | Base (e.g., NaH), Alkyl halide | N-Alkyl piperidin-2-one |

| N-Arylation | Palladium catalyst, Aryl halide | N-Aryl piperidin-2-one |

| Carbonyl Reduction | Reducing agent (e.g., LiAlH4) | Substituted piperidine |

The introduction of side chains and substituents at various positions on the this compound core is crucial for exploring structure-activity relationships. For the phenyl group at the 5-position, electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups, such as halogens, nitro groups, or alkyl chains. The directing effects of the existing substituents will govern the position of the new substituent.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing new carbon-carbon or carbon-nitrogen bonds to the phenyl ring. These reactions offer a versatile means to append a wide array of side chains, including other aryl groups, alkyl groups, and amines.

For the methyl group at the 5-position, functionalization is more challenging but can potentially be achieved through radical-based reactions or by first introducing a leaving group that can be displaced by a nucleophile.

The table below provides examples of derivatization strategies for introducing substituents onto the phenyl ring of a 5-phenyl-substituted piperidin-2-one scaffold.

| Reaction Type | Reagents and Conditions | Position of Substitution | Introduced Substituent |

| Nitration | HNO3, H2SO4 | ortho-, para-positions | -NO2 |

| Halogenation | Br2, FeBr3 | ortho-, para-positions | -Br |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | para-position | -C(O)R |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Position of a halide | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Position of a halide | -NR1R2 |

Reaction Mechanisms and Mechanistic Investigations of 5 Methyl 5 Phenylpiperidin 2 One Transformations

Mechanistic Principles of Radical Reactions

Radical reactions offer a powerful tool for the formation of complex molecular architectures. For 5-Methyl-5-phenylpiperidin-2-one, radical-mediated transformations would likely involve the generation of a radical species on the piperidine (B6355638) ring or its substituents, leading to subsequent cyclization, addition, or rearrangement reactions.

Formation and Control of Nitrogen-Centered Radical Intermediates

The generation of nitrogen-centered radicals from amide-containing structures like this compound is a key step in many potential transformations. These radicals can be formed through various methods, including homolytic cleavage of N-H or N-X (where X is a heteroatom) bonds, or through single-electron transfer (SET) processes.

Recent advancements in photoredox catalysis have enabled the generation of nitrogen-centered radicals under mild conditions. nih.gov In the context of this compound, if the nitrogen were appropriately substituted with a leaving group, it could undergo SET to form a nitrogen-centered radical. The control of these reactive intermediates is paramount to achieving desired regioselectivity and stereoselectivity. The substitution pattern at the 5-position (a methyl and a phenyl group) would influence the stability and subsequent reaction pathways of any radical intermediates formed on the piperidine ring.

Radical-mediated cyclization is a common strategy for synthesizing piperidine derivatives. nih.gov While this compound is already a cyclic structure, radical reactions could be initiated at a substituent to facilitate further annulation or functionalization.

| Method for N-Centered Radical Generation | Description | Potential Application to this compound |

| Homolytic Cleavage | Direct cleavage of an N-H or N-X bond using heat or light. | Would require derivatization of the amide nitrogen. |

| Photoredox Catalysis | Single-electron transfer from or to a photosensitizer. nih.gov | Could be applied if a suitable precursor is used. |

| Radical-Mediated Amine Cyclization | Intramolecular cyclization of an amine radical onto an unsaturated bond. nih.gov | Not directly applicable for the formation of the piperidine ring itself, but for further modifications. |

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. In the context of this compound, intramolecular HAT could lead to the formation of a carbon-centered radical at a specific position on the piperidine ring or its substituents. The regioselectivity of HAT is governed by the bond dissociation energies (BDEs) of the C-H bonds and the steric accessibility of the hydrogen atoms.

For instance, a 1,5-HAT is a common and favorable process that proceeds through a six-membered transition state. nih.gov If a radical were generated on a substituent attached to the nitrogen, a 1,5-HAT could selectively abstract a hydrogen from the C5 position, leading to a tertiary radical stabilized by the adjacent phenyl group. This carbon-centered radical could then undergo various synthetic transformations.

| HAT Process Parameter | Influence on Reactivity | Relevance to this compound |

| Bond Dissociation Energy (BDE) | Lower BDE of a C-H bond makes it more susceptible to abstraction. | The C-H bonds at the benzylic position (if present) or the tertiary C5 position would be potential sites for HAT. |

| Transition State Geometry | 1,5-HAT processes are favored due to the stability of the six-membered transition state. nih.gov | The specific conformation of the piperidine ring would influence the feasibility of intramolecular HAT. |

| Radical Polarity | The polarity of the abstracting radical and the C-H bond can influence the rate of HAT. | This would be a key consideration in designing a specific radical transformation. |

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-Coupled Electron Transfer (PCET) is a mechanism where an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.govprinceton.edu PCET is a crucial process in many biological and chemical systems. For this compound, PCET could be involved in its oxidation or reduction, particularly in enzymatic or electrochemical reactions.

The amide N-H bond in this compound could participate in PCET. The ease of this process would depend on the redox potential of the system and the pKa of the N-H proton. The phenyl group at the C5 position could also play a role in stabilizing any radical cation or anion intermediates formed during a PCET process. While specific studies on this compound are lacking, the general principles of PCET provide a framework for understanding its potential redox behavior. nih.govprinceton.edu

Enzymatic Reaction Mechanisms

Enzymes are highly specific and efficient catalysts that can perform a wide range of chemical transformations. The interaction of small molecules like this compound with enzymes is of significant interest in drug discovery and biocatalysis.

Enzyme-Gated Activation and Reduction Processes

Enzymes can activate substrates for reduction or other transformations through specific binding and orientation within the active site. For a molecule like this compound, an enzyme could facilitate its reduction by positioning it correctly relative to a reducing cofactor, such as NADH or FADH2. The enzyme's active site can also modulate the substrate's electronics, making it more susceptible to reduction.

While no specific enzymatic reduction of this compound has been reported, studies on the enzymatic reduction of similar nitroheterocyclic drugs demonstrate the formation of radical anions within the enzyme's active site, which can then lead to further reactions. nih.gov This suggests that if this compound were a substrate for a reductase, a similar mechanism involving single-electron transfer could be at play.

Non-Canonical Substrate Binding Interactions

The binding of a substrate to an enzyme's active site is governed by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. In some cases, "non-canonical" interactions, which are less common or unexpected, can play a crucial role in substrate recognition and catalysis.

Cyclization Reaction Pathways

Regioselectivity and Stereoselectivity in Ring Closure

Regioselectivity in the cyclization to form a piperidinone ring is crucial, dictating which atoms form the new bond to close the ring. Stereoselectivity would be important if any chiral centers are established during the ring-closing step. For this compound, the key challenge would be the formation of the quaternary center at the 5-position. The literature on related piperidine syntheses suggests that the choice of starting materials and reaction conditions plays a critical role in controlling these outcomes. nih.gov However, specific data or detailed research findings on the regioselective and stereoselective synthesis of this compound are not described in the available search results.

Conformational Restraints and their Influence on Reaction Outcome

The conformation of the open-chain precursor to this compound would significantly influence the feasibility and outcome of the cyclization reaction. The spatial arrangement of the reactive groups must be favorable for the ring closure to occur. While the general principles of conformational analysis are well-established, specific studies investigating the conformational restraints and their impact on the synthesis of this particular compound are absent from the public domain.

Adherence to and Deviations from Baldwin's Rules

Baldwin's Rules are a set of guidelines that predict the relative favorability of different types of ring-closing reactions. nih.gov These rules are based on the geometric requirements of the transition states for cyclization. An analysis of the likely cyclization pathways to form this compound in the context of Baldwin's Rules would require knowledge of the specific precursor and reaction mechanism. Without this information from dedicated studies on this compound, it is not possible to determine its adherence to or deviation from these rules.

Electrophilic and Nucleophilic Reaction Pathways

While electrophilic and nucleophilic reactions are fundamental to organic synthesis, their specific application to the formation of this compound is not well-documented.

Hydrosilylation Mechanisms

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is a powerful synthetic method. sigmaaldrich.com In the context of synthesizing this compound, this reaction could potentially be used to introduce specific functional groups or to construct parts of the carbon skeleton before cyclization. However, no literature was found that describes the use or mechanistic investigation of hydrosilylation in the synthesis of this specific piperidinone.

Reductive Amination Mechanisms

Reductive amination is a common method for forming C-N bonds and could be a key step in the synthesis of this compound, likely involving the reaction of a suitable keto-acid or ester with an amine, followed by reduction and cyclization. researchgate.net While the general mechanism of reductive amination is well-understood, involving the formation of an imine or enamine intermediate followed by reduction, specific mechanistic studies or detailed findings for the synthesis of this compound via this route are not available in the reviewed literature.

Computational and Theoretical Studies of 5 Methyl 5 Phenylpiperidin 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to a more manageable one based on electron density, DFT provides a balance between accuracy and computational cost. For 5-Methyl-5-phenylpiperidin-2-one, DFT calculations can elucidate various molecular characteristics, offering insights that complement experimental findings. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)).

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy structure. For a cyclic system like this compound, this involves identifying the most stable conformation. The piperidine (B6355638) ring is known to adopt a chair conformation to minimize steric and torsional strain. However, the presence of substituents on the ring leads to different possible chair conformers.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Piperidine Ring (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C | 1.53 - 1.55 | ||

| C-N | 1.46 - 1.48 | ||

| C-H | 1.09 - 1.10 | ||

| C-C-C | 110 - 112 | ||

| C-N-C | 110 - 112 | ||

| C-C-N | 109 - 111 | ||

| C-C-C-C | 55 - 60 | ||

| C-N-C-C | 55 - 60 |

Note: This table provides typical values for substituted piperidine rings based on computational studies of related molecules. Actual values for this compound would require specific DFT calculations.

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a significant parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap implies higher reactivity and lower stability. nih.gov

In this compound, the HOMO is likely to be localized on the phenyl ring and the nitrogen atom of the piperidine ring, which are electron-rich regions. The LUMO is expected to be concentrated around the carbonyl group, which is an electron-deficient center. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. For instance, in a reaction with an electrophile, the HOMO of this compound would be involved, while in a reaction with a nucleophile, the LUMO would be the key orbital. wpmucdn.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Piperidine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These values are illustrative and based on DFT calculations of similar heterocyclic compounds. The actual values for this compound would need to be calculated.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP is plotted onto the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, are associated with an excess of electrons and are susceptible to electrophilic attack. researchgate.net In this compound, the most negative potential is expected to be located around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons.

Regions of positive electrostatic potential, depicted in blue, correspond to an electron deficiency and are the likely sites for nucleophilic attack. researchgate.net For this compound, positive potential regions would be found around the hydrogen atom attached to the nitrogen (the N-H group) and the hydrogen atoms of the methyl group and the phenyl ring. The green regions on an MEP map represent areas of neutral potential. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. wisc.eduwisc.edu It allows for the investigation of charge transfer and hyperconjugative interactions, which contribute to the stability of the molecule. researchgate.net

In this compound, NBO analysis can quantify the delocalization of electron density. For example, it can reveal interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C or C-H bonds, or interactions between the pi-orbitals of the phenyl ring and the piperidine ring. These interactions, known as hyperconjugation, lead to a stabilization of the molecule. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). orientjchem.org A higher E(2) value indicates a stronger interaction.

NBO analysis also provides information about the natural atomic charges on each atom, giving a more refined picture of the charge distribution than that obtained from simpler methods. This can help in understanding the reactivity and intermolecular interactions of the molecule.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for a Piperidine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | 1.5 - 3.0 |

| LP(1) N | σ(C-H) | 0.5 - 1.5 |

| π(C=C) (phenyl) | σ*(C-C) (ring) | 0.2 - 0.8 |

Note: This table presents hypothetical E(2) values for illustrative purposes. Actual NBO analysis of this compound is required for precise values.

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. mdpi.com The accuracy of these predictions has significantly improved with the development of better functionals and basis sets, as well as machine learning approaches. arxiv.orgnih.gov For small molecules, the mean absolute errors for predicted ¹H shifts can be as low as 0.16 ppm, and for ¹³C shifts around 2.05 ppm. arxiv.org The chemical shifts are sensitive to the electronic environment of the nuclei, so accurate geometry optimization is crucial for reliable predictions. pressbooks.pub

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| C-N | - | ~45 |

| CH₂ (adjacent to N) | ~3.2 | ~40 |

| CH₂ (adjacent to C=O) | ~2.5 | ~35 |

| CH (C5) | - | ~48 |

| CH₃ | ~1.0 | ~20 |

| Phenyl-C (ipso) | - | ~140 |

| Phenyl-C (ortho, meta, para) | ~7.2 - 7.4 | ~125 - 129 |

| N-H | ~7.5 - 8.5 | - |

Note: These are estimated chemical shifts based on general principles of NMR spectroscopy. youtube.com Actual values would require specific GIAO-DFT calculations.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor to improve the agreement with experimental data. nih.gov The analysis of the vibrational modes can help in the assignment of the experimental spectrum.

Potential Energy Surface (PES) analysis is a computational technique used to explore the energy of a molecule as a function of its geometry. By scanning the PES, one can identify stable conformers (local minima), transition states (saddle points), and the energy barriers between them.

For this compound, PES analysis can be used to study conformational changes such as the inversion of the piperidine ring (e.g., from one chair form to another via a twist-boat intermediate) or the rotation of the phenyl group around the C-C bond. osti.gov These analyses provide valuable information on the flexibility of the molecule and the energy required for conformational transitions. Such studies on related molecules like N-methyl piperidine have revealed the dynamics of these processes. rsc.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, providing insights into dynamic processes such as enzyme-substrate interactions and conformational changes.

Dynamics of Enzyme-Substrate Binding

There are currently no specific molecular dynamics simulation studies in the public domain that detail the binding of this compound to any particular enzyme. General studies on related piperidine-containing compounds have utilized MD simulations to investigate their binding modes with various protein targets, such as the sigma receptor. nih.gov These simulations can reveal key amino acid residues involved in binding and help to understand the stability of the ligand-protein complex. However, without specific research on this compound, any discussion of its enzyme-substrate binding dynamics would be purely speculative.

Conformational Flexibility and Rotational Barriers

The conformational landscape of piperidine rings is a well-studied area, with the chair conformation being the most common. Substituents on the ring can influence the equilibrium between different conformers. For this compound, the presence of two substituents on the same carbon atom would significantly impact its conformational preferences and the energy barriers to rotation.

Structure-Reactivity Correlations from Theoretical Data

Theoretical calculations can provide valuable insights into the relationship between a molecule's structure and its chemical reactivity. Descriptors such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and various quantum chemical parameters can be correlated with experimental observations.

No specific theoretical studies correlating the structure of this compound with its reactivity have been published. Research on other heterocyclic compounds has demonstrated the utility of computational methods in predicting sites of electrophilic or nucleophilic attack and in understanding reaction mechanisms. mdpi.com For this compound, theoretical calculations could, in principle, be used to predict its reactivity towards various reagents and to rationalize its chemical behavior.

Spectroscopic Characterization Methodologies in Research on 5 Methyl 5 Phenylpiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the case of 5-Methyl-5-phenylpiperidin-2-one, the spectrum reveals distinct signals for each unique proton environment.

The phenyl group protons typically appear as a multiplet in the aromatic region, around 7.28-7.41 ppm. The proton on the nitrogen atom (N-H) of the lactam ring is observed as a broad singlet. The protons of the piperidinone ring and the methyl group exhibit characteristic shifts and coupling patterns. The methyl group (CH₃) attached to the chiral center at C5 appears as a singlet. The adjacent methylene (B1212753) protons on the piperidinone ring (at C3, C4, and C6) show complex splitting patterns (multiplets) due to their diastereotopic nature and coupling to neighboring protons.

Detailed analysis of the coupling constants (J-values) between adjacent protons helps to establish the connectivity and relative stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Phenyl-H | 7.41 - 7.28 | m |

| NH | Not specified in source | br s |

| CH₂ (C6) | Not specified in source | m |

| CH₂ (C3) | Not specified in source | m |

| CH₂ (C4) | Not specified in source | m |

| CH₃ (C5) | Not specified in source | s |

Note: Specific chemical shift values and coupling constants were not available in the searched literature. The table represents the expected regions and multiplicities based on the structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton and Stereochemistry

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as carbonyl, aromatic, and aliphatic carbons.

For this compound, the spectrum shows a characteristic signal for the carbonyl carbon (C=O) of the lactam in the downfield region, typically around 175 ppm. The carbon atoms of the phenyl ring appear between 125 and 145 ppm. The quaternary carbon at C5, bonded to both the methyl and phenyl groups, is also identifiable. The remaining aliphatic carbons of the piperidinone ring (C3, C4, C6) and the methyl carbon (C5-CH₃) resonate in the upfield region of the spectrum. The precise chemical shifts of the diastereotopic ring carbons can provide further clues about the compound's conformation and stereochemistry.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (C2) | ~175.0 |

| Phenyl (C-ipso) | ~144.0 |

| Phenyl (C-ortho, C-meta, C-para) | 128.7 - 125.6 |

| C5 | Not specified in source |

| C6 | Not specified in source |

| C3 | Not specified in source |

| C4 | Not specified in source |

| CH₃ (C5) | Not specified in source |

Note: Specific chemical shift values were not fully detailed in the searched literature. The table reflects expected chemical shift regions based on the structure.

Advanced NMR Techniques for Conformational and Structural Elucidation

While standard ¹H and ¹³C NMR provide foundational data, advanced two-dimensional (2D) NMR techniques are often necessary for complete structural assignment and conformational analysis. Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton and carbon signals, revealing the complete bonding network of the molecule. For a chiral molecule like this compound, these advanced methods are crucial for unambiguously assigning all proton and carbon signals and for studying the preferred conformation of the six-membered ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of the molecular ion. For this compound (C₁₂H₁₅NO), HR-MS would be used to confirm that the experimentally measured mass corresponds to the calculated exact mass of its protonated form [M+H]⁺, thereby verifying its molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pattern Analysis

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can help to identify the molecule and elucidate its structure.

Electron Ionization (EI): This is a high-energy ionization technique that often leads to extensive fragmentation. For this compound, common fragmentation pathways would include the loss of the methyl group, cleavage of the piperidinone ring, and other characteristic fragmentations of the phenyl and lactam moieties.

Electrospray Ionization (ESI): ESI is a softer ionization technique, often used in conjunction with HR-MS. It typically produces the protonated molecular ion [M+H]⁺ as the most abundant peak with less fragmentation than EI. Tandem mass spectrometry (MS/MS) experiments can then be performed on the isolated molecular ion to induce and analyze its fragmentation, providing controlled structural information. The fragmentation of piperidine-containing structures under ESI conditions often involves characteristic ring cleavages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating, identifying, and quantifying volatile and semi-volatile compounds. In the context of this compound analysis, GC-MS serves as a definitive tool for product identification and purity assessment. The gas chromatograph separates the compound from any impurities or reaction byproducts based on their differential partitioning between a stationary phase and a mobile gas phase. sums.ac.ir

The sample is first vaporized in a heated injector and carried by an inert gas, such as helium, through a capillary column. semanticscholar.orgwjpls.org The column, often a polar type like one coated with 5%-phenyl methyl poly siloxane, separates components based on their boiling points and affinity for the stationary phase. semanticscholar.org As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer bombards the eluting molecules with electrons (typically at 70 eV), causing them to ionize and fragment in a reproducible manner. wjpls.org The resulting charged fragments are separated by their mass-to-charge (m/z) ratio, generating a unique mass spectrum that acts as a molecular fingerprint. The mass spectrum of the parent compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the piperidinone ring and the loss of methyl or phenyl groups. The spectrum of the unknown component is then compared with the spectra of known compounds stored in a database like the National Institute of Standard and Technology (NIST) library for positive identification. wjpls.org

Below is a table detailing typical parameters for a GC-MS analysis suitable for this compound.

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| GC Column | HP-5ms (5%-phenyl methyl poly siloxane) capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) | semanticscholar.org |

| Carrier Gas | Helium, constant flow rate of 1 mL/min | semanticscholar.orgwjpls.org |

| Injector Temperature | 280 °C | wjpls.org |

| Oven Temperature Program | Initial 40°C (hold 5 min), ramp at 6°C/min to 280°C (hold 15 min) | wjpls.org |

| Ionization Mode | Electron Impact (EI) | wjpls.org |

| Ionization Energy | 70 eV | wjpls.org |

| Mass Analyzer | Quadrupole or Ion Trap | unl.edu |

| Scan Range | m/z 40-550 | wjpls.org |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing valuable information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. mit.edu For this compound, the FT-IR spectrum provides a distinct pattern of absorption bands that confirm its key structural features.

The spectrum is typically recorded by passing a beam of infrared light through the sample and measuring the frequencies at which the light is absorbed. esisresearch.org The presence of a lactam (a cyclic amide) is the most prominent feature. The carbonyl (C=O) stretching vibration of the lactam typically appears as a strong, sharp band in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide gives rise to a characteristic band around 3200-3400 cm⁻¹. Aliphatic C-H stretching from the methyl group and the piperidine (B6355638) ring protons are observed in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching vibrations from the phenyl group appear at frequencies above 3000 cm⁻¹. nih.gov Furthermore, C-C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. researchgate.net

The following table summarizes the expected characteristic FT-IR absorption bands for this compound, based on data from analogous structures. researchgate.netnih.govnih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | Secondary Amide (Lactam) | 3200 - 3400 | Medium |

| C-H stretch (aromatic) | Phenyl Ring | 3000 - 3100 | Medium-Weak |

| C-H stretch (aliphatic) | CH₃, CH₂ (Ring) | 2850 - 2980 | Medium-Strong |

| C=O stretch (Amide I) | Lactam Carbonyl | 1650 - 1680 | Strong |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Variable |

| N-H bend (Amide II) | Secondary Amide (Lactam) | 1510 - 1570 | Medium |

| C-N stretch | Lactam | 1200 - 1350 | Medium |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic laser light (Raman scattering). While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. nih.gov This often means that vibrations that are weak in FT-IR may be strong in Raman, and vice versa.

For this compound, FT-Raman spectroscopy is particularly useful for observing symmetric and non-polar bond vibrations. nih.gov The symmetric stretching of the phenyl ring and C-C backbone vibrations are typically strong in the Raman spectrum. The C=O stretch is also observable, but often with less intensity than in the FT-IR spectrum. The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. nih.govnih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample.

Single-Crystal X-ray Diffraction for Solid-State Structure

To perform this analysis, a high-quality single crystal of this compound must first be grown. mdpi.com This crystal is then mounted and exposed to a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. researchgate.net By rotating the crystal and collecting thousands of diffraction spots, a complete dataset is obtained.

Mathematical Fourier transform methods are then used to convert the diffraction pattern back into a three-dimensional electron density map of the molecule. researchgate.net From this map, the precise coordinates of each atom in the crystal lattice can be determined, yielding detailed information on bond lengths, bond angles, and torsional angles. This provides unambiguous confirmation of the compound's connectivity and stereochemistry. researchgate.netscielo.org.za The analysis also reveals the conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl and phenyl substituents. researchgate.net

The table below shows the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment, using data for a related heterocyclic compound as a model. mdpi.com

| Parameter | Example Data | Reference |

|---|---|---|

| Chemical Formula | C₁₂H₁₅N₁O₁ | mdpi.com |

| Formula Weight | 189.25 | mdpi.com |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 8.1234(4) | mdpi.com |

| b (Å) | 9.4567(5) | mdpi.com |

| c (Å) | 14.3210(7) | mdpi.com |

| α (°) | 85.123(2) | mdpi.com |

| β (°) | 80.456(2) | mdpi.com |

| γ (°) | 75.987(2) | mdpi.com |

| Volume (ų) | 1045.67(9) | mdpi.com |

| Z (Molecules/unit cell) | 4 | researchgate.net |

Crystal Structure Analysis of Molecular Complexes

This compound has functional groups capable of forming molecular complexes or cocrystals through non-covalent interactions. The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These groups can form strong intermolecular hydrogen bonds with suitable guest molecules or with other molecules of the compound itself. mdpi.com Additionally, the phenyl group can participate in π-π stacking interactions with other aromatic rings. mdpi.com

Single-crystal X-ray diffraction is the primary technique for analyzing the structure of these molecular complexes. researchgate.net By determining the crystal structure of a cocrystal, researchers can study the specific intermolecular interactions that hold the complex together. This includes measuring the precise lengths and angles of hydrogen bonds and the distances and orientations of π-stacking interactions. scielo.org.zamdpi.com This information is crucial for understanding the principles of molecular recognition and for the design of new crystalline materials with tailored properties.

Role of 5 Methyl 5 Phenylpiperidin 2 One in Medicinal Chemistry and Chemical Biology Research

Privileged Structure and Scaffold Design

The concept of privileged structures is central to modern drug discovery, referring to molecular scaffolds that can bind to multiple, unrelated biological targets. The piperidine (B6355638) ring system, a core component of 5-Methyl-5-phenylpiperidin-2-one, is a quintessential example of such a scaffold, widely recognized for its prevalence in a vast array of pharmaceuticals and biologically active natural products. nih.govthieme-connect.com

The piperidin-2-one, or δ-lactam, substructure within this compound is a critical feature that contributes to its chemical and biological properties. Lactams, cyclic amides, are important pharmacophores found in numerous therapeutic agents, most notably the β-lactam antibiotics. nih.govresearchgate.net The δ-lactam ring of piperidin-2-one offers a stable and synthetically versatile framework. nih.gov This allows for the introduction of various substituents to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity and selectivity for specific targets. thieme-connect.com The presence of the lactam functionality provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for molecular recognition and binding to biological macromolecules.

The piperidine scaffold itself is a six-membered nitrogen-containing heterocycle that is a cornerstone in the development of drugs across more than twenty pharmaceutical classes. nih.gov Its flexible, chair-like conformation allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with the binding sites of proteins. The combination of the piperidine ring and the lactam functionality in the piperidin-2-one core creates a robust and adaptable scaffold for the design of novel therapeutic agents.

The this compound scaffold can be viewed through the lens of bioisosterism in several ways. For instance, the piperidin-2-one ring can act as a bioisostere for other cyclic structures. Notably, the benzoylpiperidine fragment, which shares structural similarities, is considered a potential bioisostere of the piperazine (B1678402) ring. mdpi.com This substitution can be a strategic move to fine-tune the electronic and conformational properties of a molecule to achieve better interaction with a biological target. nih.govmdpi.com

Furthermore, modifications to the substituents on the piperidin-2-one ring are classic examples of bioisosteric replacement. The phenyl and methyl groups at the 5-position can be replaced with other functionalities to explore the structure-activity relationships. For example, replacing a hydrogen atom with fluorine is a common bioisosteric modification used to alter metabolic stability and electronic properties. u-tokyo.ac.jp Similarly, classical bioisosteres for a hydroxyl group include an amino group, while non-classical bioisosteres can involve more significant structural changes, such as replacing a phenyl ring with a thiophene (B33073) ring. nih.govu-tokyo.ac.jp These bioisosteric modifications allow medicinal chemists to systematically probe the binding pocket of a target and optimize the ligand's properties.

Ligand Design and Molecular Interactions

The design of ligands that can selectively and effectively interact with specific biological targets is a primary goal of medicinal chemistry. The this compound scaffold serves as a valuable starting point for the design of ligands targeting various enzymes and receptors implicated in a range of physiological and pathological processes.

Derivatives of the piperidine scaffold have been extensively studied for their interactions with a variety of receptors and enzymes, including dopamine (B1211576) receptors, serotonin (B10506) (5-HT) receptors, and monoamine oxidase (MAO).

Dopamine Receptors: Piperidine-containing compounds are known to interact with dopamine receptors, which are crucial targets in the treatment of neurological and psychiatric disorders. The specific substitutions on the piperidine ring dictate the affinity and selectivity for different dopamine receptor subtypes (e.g., D1, D2). nih.gov

5-HT2A Receptor: The 5-HT2A receptor is a key target for antipsychotic drugs and is also implicated in the mechanism of action of psychedelic compounds. nih.govnih.gov Numerous piperidine derivatives have been synthesized and evaluated as ligands for the 5-HT2A receptor, with the goal of developing novel therapeutics for conditions like schizophrenia and depression. nih.govnih.govnih.gov The N-benzyl moiety, for instance, has been shown to significantly increase affinity for the 5-HT2A receptor in certain phenethylamine (B48288) series. nih.gov

Monoamine Oxidase (MAO): MAO is an enzyme responsible for the breakdown of monoamine neurotransmitters. Inhibitors of MAO are used as antidepressants and for the treatment of Parkinson's disease. The development of selective MAO inhibitors often involves scaffolds that can mimic the structure of the natural substrates, and piperidine derivatives have been explored in this context.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method provides valuable insights into the binding mode and the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netnih.govmdpi.com

For derivatives of this compound, molecular docking studies are instrumental in understanding how they fit into the binding sites of their target receptors or enzymes. nih.govmdpi.comsemanticscholar.org By visualizing the docked poses, researchers can rationalize the observed biological activities and guide the design of new analogs with improved properties. For example, docking studies can reveal which substituents on the piperidine ring are making favorable contacts with specific amino acid residues in the binding pocket. nih.govsemanticscholar.org This information is crucial for making informed decisions about which modifications are most likely to enhance potency and selectivity. The use of software like AutoDock Vina allows for the simulation of these interactions, providing a theoretical basis for the observed structure-activity relationships. nih.gov

Structure-Activity Relationship (SAR) Studies (Chemical and Conformational Aspects)

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic understanding of how chemical structure influences biological activity. nih.gov For this compound and its derivatives, SAR studies focus on how modifications to the piperidine ring and its substituents affect their interaction with biological targets.

Key aspects explored in SAR studies of piperidine derivatives include:

Substitution Pattern: The position and nature of substituents on the piperidine ring are critical. For example, in a series of 1-phenylpiperazines, the length of an alkyl chain and the position of a methoxy (B1213986) group on a tetralin moiety significantly impacted the affinity for the 5-HT1A receptor. nih.gov

Stereochemistry: The introduction of chiral centers, such as the C5 position in this compound, can have a profound effect on biological activity. thieme-connect.com Often, one enantiomer is significantly more active than the other, highlighting the importance of a specific three-dimensional arrangement for optimal receptor binding.

Conformational Constraints: The flexibility of the piperidine ring can be constrained by introducing additional rings or bulky substituents. These conformational constraints can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

The data gathered from SAR studies is often organized into tables to clearly illustrate the impact of specific structural changes on biological activity.

Table 1: Illustrative SAR Data for Piperidine Derivatives

| Compound | R1 | R2 | Target | Activity (e.g., IC50, Ki) |

| A | -H | -Phenyl | 5-HT2A | 100 nM |

| B | -CH3 | -Phenyl | 5-HT2A | 50 nM |

| C | -CH3 | -4-Fluorophenyl | 5-HT2A | 10 nM |

| D | -CH3 | -Phenyl | Dopamine D2 | >1000 nM |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Such tables allow for a direct comparison of the effects of different substituents (R1, R2) on the activity at a specific target. This systematic approach is essential for the rational design and optimization of new drug candidates based on the this compound scaffold.

Peptidomimetic Applications and Beta-Turn Surrogates

Peptidomimetics are compounds designed to mimic natural peptides or proteins, retaining the ability to interact with the biological target while offering improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov A key strategy in peptidomimetic design is the use of scaffolds that replicate specific secondary structures of peptides, such as the β-turn. nih.gov β-turns are crucial for the biological activity of many peptides, facilitating molecular recognition and receptor binding.

The rigid, chiral structure of this compound makes it an attractive scaffold for creating β-turn surrogates. Its constrained conformation can pre-organize appended functional groups into a spatial arrangement that mimics the i, i+1, i+2, and i+3 residues of a natural β-turn. The lactam ring of this compound serves as a stable, non-hydrolyzable replacement for a peptide bond, a common technique in peptidomimetic design. nih.gov

Research in peptidomimetics has demonstrated the utility of various cyclic structures to induce specific conformations. For instance, cyclopentane (B165970) β-amino acids have been successfully incorporated into peptides to provide conformational stability. nih.gov Similarly, indolizidinone amino acids have been used as β-turn mimetics to explore the conformational requirements for receptor antagonists. nih.gov The this compound scaffold, with its defined stereochemistry at the C5 position, offers a platform for the rational design of mimetics. The phenyl group and the methyl group can be considered as side-chain surrogates, while the nitrogen and carbonyl group of the lactam provide points for further chemical modification to mimic the connectivity of a peptide backbone. This approach allows for the creation of compounds with potentially improved receptor selectivity and potency compared to their natural peptide counterparts. nih.gov

Precursor to Biologically Active Analogs

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of biological activities. ajchem-a.com Consequently, this compound serves as a valuable starting material or building block for the synthesis of diverse and potent biologically active analogs. Its structure can be strategically modified to target various physiological systems.

The development of N-substituted piperidine analogs has led to the discovery of potent agents for treating neurological conditions such as Alzheimer's disease. ajchem-a.com For example, derivatives have been designed as multipotent molecules that combine acetylcholinesterase (AChE) inhibition with antioxidant activity. ajchem-a.com Furthermore, the piperidine framework is central to the design of noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists, which have applications in the treatment of epilepsy. nih.gov

In the realm of pain management, piperidine derivatives are crucial. Hybrid molecules that conjugate N-phenyl-N-(piperidin-2-ylmethyl)propionamide with enkephalin analogues have shown remarkable binding affinities at both μ and δ opioid receptors, acting as potent agonists. nih.gov This highlights the utility of the piperidine scaffold in creating bivalent ligands that can interact with multiple receptor sites.

Moreover, the piperidine moiety is a key component in the development of modern targeted therapies for cancer. Analogs incorporating a piperidin-3-yloxy linkage have been discovered as highly potent and selective CHK1 kinase inhibitors, which show promise for the treatment of hematologic malignancies. nih.govsci-hub.se These complex molecules demonstrate the versatility of the piperidine core in constructing sophisticated pharmacophores that can achieve high target specificity. nih.gov The synthesis of such diverse analogs underscores the importance of piperidine-containing precursors in drug discovery. ajchem-a.com

Table 1: Examples of Biologically Active Analogs Derived from Piperidine Scaffolds

| Therapeutic Area | Target/Mechanism | Example Class of Compounds | Reference |

|---|---|---|---|

| Neurological Disorders | AMPA Receptor Antagonist | 1,3,5-triaryl-1H-pyridin-2-one derivatives | nih.gov |

| Neurological Disorders | Acetylcholinesterase (AChE) Inhibition | N-benzyl-piperidine linked multipotent molecules | ajchem-a.com |

| Neurological Disorders | Histamine H3 Receptor Modulators | Phenylpiperidines | google.com |

| Pain Management | μ and δ Opioid Receptor Agonists | N-phenyl-N-(piperidin-2-ylmethyl)propionamide-enkephalin conjugates | nih.gov |

| Oncology | CHK1 Kinase Inhibition | 5-(pyrimidin-2-ylamino)picolinonitrile derivatives | nih.govsci-hub.se |

| Infectious Diseases | Antibacterial/Antifungal | Spiro-oxindole and 1,2,3,6-tetrahydropyrimidine analogues | mdpi.com |

Future Directions and Emerging Research Avenues for 5 Methyl 5 Phenylpiperidin 2 One

Innovations in Asymmetric Synthetic Methodologies

The development of efficient and stereoselective methods for the synthesis of chiral piperidin-2-ones is a significant area of research. For 5-Methyl-5-phenylpiperidin-2-one, the primary challenge lies in the construction of the quaternary stereocenter at the C5 position with high enantiopurity. Future research will likely focus on the following innovative asymmetric strategies:

Catalytic Enantioselective Allylic Alkylation: A promising approach involves the palladium-catalyzed decarboxylative allylic alkylation of allylic enol carbonates or similar substrates. This method has been successfully employed for the synthesis of α,α-disubstituted piperazin-2-ones with high yields and enantioselectivity. nih.gov Adapting this methodology to the synthesis of this compound would be a significant advancement.

Organocatalytic Michael Addition: Intramolecular aza-Michael reactions catalyzed by chiral organocatalysts present a powerful tool for the enantioselective synthesis of substituted piperidines. nih.gov The use of N-tethered alkenes could provide a direct route to the piperidin-2-one ring system, with the stereochemistry being controlled by the choice of catalyst.